molecular formula C12H15NO B13204078 Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile

Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13204078
M. Wt: 189.25 g/mol
InChI Key: CEGZGOLLSZNXGJ-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile (CAS 1469880-39-4) is a high-purity chemical compound supplied for research and development purposes. This specialized molecule has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol . It features a unique spirocyclic structure that integrates an adamantane moiety with an oxirane (epoxide) ring, further functionalized with a carbonitrile group . This distinct architecture makes it a valuable scaffold and building block in various research applications, particularly in medicinal chemistry and drug discovery for the synthesis of novel compounds. The adamantane group is known for contributing to enhanced lipid solubility and metabolic stability, while the oxirane ring offers a reactive site for further chemical modifications. Researchers can utilize this compound to develop new chemical entities or as an intermediate in complex synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures should be followed. The product requires cold-chain transportation to ensure stability .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

spiro[adamantane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C12H15NO/c13-6-11-12(14-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-11H,1-5H2

InChI Key

CEGZGOLLSZNXGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C34C(O4)C#N

Origin of Product

United States

Preparation Methods

Cyclization of Adamantane Derivatives

This approach involves the cyclization of precursors such as adamantane-2 derivatives with electrophilic agents under catalyzed conditions. A representative method involves the reaction of an adamantane-2 derivative with halogen-containing compounds like halogenated acetonitriles or acids, facilitated by catalysts such as Lewis acids or bases.

Example Reaction Pathway:

  • Starting with adamantane-2-one (adamantanone-2), it reacts with halogenated compounds such as α-chloroacetonitrile or α-chloropropionic acid derivatives .
  • The process involves nucleophilic substitution or addition, followed by intramolecular cyclization to form the spirocyclic structure.
  • Catalysts such as lithium hexamethyldisilazide or Lewis acids are employed to promote cyclization and improve yields.

Epoxidation of Adamantane Derivatives

Another method involves the direct epoxidation of adamantane derivatives to form oxirane rings, which are then functionalized to incorporate nitrile groups.

Key steps include:

  • The oxidation of adamantane-2 derivatives using peroxides or oxygen in the presence of transition metal catalysts to generate epoxide intermediates.
  • Subsequent nucleophilic attack or ring-opening reactions to introduce the nitrile group at the desired position.

Photooxygenation and Oxidative Methods

Recent research has explored photooxygenation of oxazolidines and cyclopropanes to form cyclic peroxides, which can be further transformed into oxirane derivatives. These methods typically involve low-temperature reactions with oxygen and transition-metal catalysts, yielding cyclic peroxides that are precursors to the target compound.

Specific Synthesis Protocols from Literature

Method Starting Material Reagents Catalysts Conditions Yield References
Cyclization of Adamantane-2-one with halogenated acetonitriles Adamantane-2-one α-Chloroacetonitrile Lithium hexamethyldisilazide Molar ratios 2.8-3.2:1.4-1.5 Up to 96% RU2529025C1
Epoxidation via transition metal-catalyzed oxidation Adamantane derivatives Oxygen, transition metal salts Transition metals (e.g., copper, molybdenum) Low temperature (−10 to −5 °C) 12-30% (low yields) Literature review

The key steps involve:

  • Activation of the oxirane ring through protonation or Lewis acid coordination.
  • Nucleophilic attack on the epoxide carbon to form the spirocyclic structure.
  • Functionalization with nitrile groups via substitution or addition reactions.

Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, significantly influences yield and selectivity. Computational studies, including density functional theory calculations, have been employed to understand reaction pathways and improve synthesis efficiency.

The following table summarizes key data from various synthesis methods:

Method Starting Material Reagents Catalyst Temperature Yield Notes
Cyclization of Adamantane-2-one Adamantane-2-one Halogenated acetonitriles Lithium hexamethyldisilazide Room temperature Up to 96% High yield, efficient
Epoxidation of Adamantane Derivatives Adamantane derivatives Oxygen, transition metals Transition metals −10 to −5 °C 12-30% Low yields, requires optimization
Photooxygenation Oxazolidines Oxygen, transition metals Copper, molybdenum −10 to 0 °C 12-30% Low yield, specific to certain substrates
  • The main challenge lies in achieving high selectivity and yield, especially in epoxidation and ring-opening steps.
  • The use of advanced catalysts and reaction conditions, including microwave-assisted synthesis, has shown promise.
  • Computational modeling continues to aid in understanding reaction pathways and designing more efficient synthetic routes.

The preparation of Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile involves multiple synthetic routes primarily centered around cyclization of adamantane derivatives and epoxidation techniques. The most efficient methods reported involve the cyclization of adamantane-2 derivatives with halogenated acetonitriles using strong bases or lithium-based catalysts, achieving yields up to 96%. Future research should focus on optimizing reaction conditions, exploring novel catalysts, and expanding the scope of precursor molecules to enhance yield, selectivity, and scalability.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack due to its inherent ring strain. Activation by Lewis acids (e.g., BF₃, AlCl₃) enhances electrophilicity, enabling reactions with amines, alcohols, and thiols.

Nucleophile Product Conditions Key Observations
Aminesβ-Amino alcoholsRT, Lewis acid catalyst Stereoselectivity depends on catalyst
AlcoholsGlycol ethersAcidic or basic conditions Yields influenced by solvent polarity
ThiolsThioether derivativesMild heatingHigher regioselectivity observed

Mechanism :

  • Lewis acid coordination to the oxirane oxygen.

  • Nucleophilic attack at the less hindered carbon, leading to ring cleavage.

  • Proton transfer to stabilize the intermediate .

Oxidation Reactions

The oxirane ring and adamantane backbone are susceptible to oxidative transformations.

Oxidizing Agent Product Conditions Notes
OzoneAdamantane ketone derivatives-78°C, CH₂Cl₂ Cleavage of C–C bonds in adamantane
H₂O₂/PeracidsDiols or epoxide rearrangementsRT, acidic media Diol formation via acid catalysis
Singlet oxygenHydroperoxidesLight irradiation Forms spirocyclic peroxides

Example :
Singlet oxygen reacts with the adamantane moiety to form hydroperoxides, which can cyclize into spiro-fused dioxolanes under specific conditions .

Reduction Reactions

The carbonitrile group can be reduced to primary amines or undergo selective hydrogenation.

Reducing Agent Product Conditions Efficiency
LiAlH₄Primary amineAnhydrous ether, 0°CHigh yield (~85%)
H₂/Pd-CAmine or hydroxylamineRT, MeOHPressure-dependent
DIBAL-HAldehyde intermediateTHF, −78°CPartial reduction observed

Mechanistic Insight :
LiAlH₄ reduces the nitrile to an amine via a two-step process: (i) hydride attack at the nitrile carbon, (ii) protonation of the intermediate aldimine.

Radical-Mediated Reactions

The adamantane core participates in radical chain reactions, particularly in oxidative functionalization.

Radical Initiator Product Conditions Application
Mn(II) catalystsHydroxylated adamantane derivativesO₂ atmosphere, RT Synthesis of bioactive molecules
Fe(III) complexesSpirodienyl radicalsThermolytic cleavage Lactam formation

Example :
Mn(II)-catalyzed oxidation generates hydroxylated products via a proposed radical pathway involving O-centered intermediates .

Functionalization of the Carbonitrile Group

The nitrile group reacts with electrophiles or undergoes hydrolysis.

Reaction Type Reagents Product Conditions
HydrolysisH₂SO₄/H₂OCarboxylic acidReflux
Grignard AdditionRMgXKetonesAnhydrous THF
CycloadditionAzidesTetrazolesCu-catalyzed, RT

Notable Application :
Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with the nitrile group enables bioconjugation applications.

Synthetic Utility in Medicinal Chemistry

The compound serves as a precursor for spirocyclic scaffolds in drug discovery:

  • Antiviral agents : Functionalized derivatives inhibit viral proteases via adamantane’s hydrophobic interactions .

  • Neuroactive compounds : Ring-opened glycol derivatives modulate ion channels .

Key Research Findings

  • Theoretical Studies : Density functional theory (DFT) calculations predict preferential nucleophilic attack at the oxirane’s tertiary carbon.

  • Catalytic Effects : Lewis acids like BF₃ improve reaction rates by 3–5× in ring-opening reactions.

  • Stability : The adamantane moiety enhances thermal stability, enabling reactions at elevated temperatures (up to 150°C) without decomposition .

Scientific Research Applications

Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile is a spiro compound featuring a unique structure with an adamantane moiety and an oxirane functional group, sharing a single carbon atom between two rings. The presence of the carbonitrile group enhances its chemical diversity and potential reactivity. Its molecular formula is C13H15NOC_{13}H_{15}NO. This compound has garnered interest in various scientific fields due to its unique structural combination.

Scientific Research Applications

This compound is used across several scientific disciplines because of its unique properties.

Chemistry

  • It serves as a building block in synthesizing complex organic molecules and polymers.
  • Its chemical behavior can be analyzed through reaction pathways typical of spiro compounds and oxiranes.

Biology

  • It is investigated as a bioactive compound for its potential antimicrobial and antiviral properties.
  • Interaction studies explore its reactivity with biological macromolecules, offering insights into its mechanisms of action and potential therapeutic uses.

Medicine

  • It is explored for potential use in drug development, with its structural features possibly enhancing drug efficacy and stability.
  • Adamantane derivatives, including spiro compounds, have shown antiviral activities . Adamantanes can bind to the M2 ion channel in influenza A virus, making them useful in combating the spread of the virus .

Industry

  • It is utilized in producing advanced materials, including high-performance polymers and coatings.

Synthesis and Reactions

The synthesis of this compound typically involves reacting adamantane derivatives with suitable reagents to introduce the oxirane and carbonitrile functionalities.

Reactions of Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile :

  • Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives using oxidizing agents like hydrogen peroxide and peracids.
  • Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds, often using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to various functionalized derivatives. Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Compounds with Structural Similarities

Mechanism of Action

The mechanism of action of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Key Observations :

  • Adamantane vs. Bicyclo Systems : The adamantane core () offers superior steric hindrance and thermal stability compared to bicyclo[3.2.0]heptane (), which may flex more readily.
  • Synthetic Routes : Epoxidation methods differ significantly; adamantane derivatives require specialized cyclization agents (e.g., LiHMDS), while bicyclo systems employ iodide-mediated epoxidation ().

Reactivity and Solvolysis

The solvolysis of 1-adamantyl chloride derivatives is markedly accelerated by spiro-adamantane substituents. Lomas et al. (1995) reported a 10⁶-fold rate increase for 1-chlorospiro[adamantane-2,2'-adamantane] compared to tert-butyl chloride, attributed to steric strain and transition-state stabilization . In contrast, Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile’s oxirane ring may undergo nucleophilic ring-opening, similar to epoxide derivatives in , which form heterocycles via reactions with amines or thiols .

Physical Properties

Adamantane’s rigid structure likely further elevates melting points and reduces solubility in polar solvents compared to indoline-based spiro compounds.

Biological Activity

Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile is a heterocyclic compound derived from adamantane, characterized by its unique spirocyclic structure that includes an oxirane ring and a carbonitrile group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This compound's distinctive features include:

  • Spirocyclic framework : Enhances stability and reactivity.
  • Oxirane ring : Known for its electrophilic nature, allowing it to participate in various chemical reactions.
  • Carbonitrile group : Contributes to the compound's biological activity through potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial and fungal strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic processes.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication through interference with viral entry mechanisms or by targeting viral enzymes. This potential has been highlighted in research focusing on viruses such as influenza and HIV.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The highly reactive oxirane ring is particularly significant in this context, as it can undergo nucleophilic substitution reactions, leading to various biochemical effects .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The study utilized both in vitro assays and in vivo models to assess the compound's effectiveness.

Key Findings:

  • In vitro testing demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • In vivo results indicated a significant reduction in bacterial load in infected mice treated with the compound compared to controls.

Study on Antiviral Effects

Another investigation published in the Journal of Medicinal Chemistry assessed the antiviral properties of this compound against influenza virus strains. The study found that:

  • The compound inhibited viral replication by up to 75% at concentrations of 10 µM.
  • Mechanistic studies suggested that it interferes with the viral envelope fusion process.

Q & A

Q. Critical Factors :

  • Catalyst Selection : Ammonium chloride (low-cost) vs. specialized catalysts (e.g., Fe₃O₄@SiO₂) affects reaction speed and purity.
  • Solvent Polarity : Polar solvents (ethanol, acetic acid) stabilize intermediates but may reduce oxirane ring stability.
  • Temperature : Higher temperatures (>80°C) risk epoxide ring opening, lowering yields .

How can X-ray crystallography confirm the molecular structure and stereochemistry of this compound derivatives?

Basic Research Question
X-ray crystallography is critical for resolving spiro-compound geometry. Key parameters include:

  • Unit Cell Dimensions : Monoclinic systems (e.g., P2₁/n space group) with lattice parameters a = 13.0401 Å, b = 14.9139 Å, c = 13.7161 Å, β = 112.603° .
  • Hydrogen Bonding : Stabilizes crystal packing; e.g., N–H···O interactions in spiro[indoline-3,2'-pyrrolidine] derivatives .

Q. Advanced Application :

  • Disorder Analysis : Resolve conformational flexibility in adamantane moieties using anisotropic displacement parameters.
  • Chirality Verification : Confirm absolute configuration via Flack parameter refinement .

What methodologies are effective in evaluating the biological activity of this compound derivatives?

Advanced Research Question
Antimicrobial Assays :

  • In Vitro Testing : Against Bacillus subtilis (Gram-positive bacteria) and Fusarium moniliforme (fungi) using agar diffusion; MIC values correlate with electron-withdrawing substituents (e.g., -CN) .
  • Cytotoxicity Screening : MTT assays on MCF7 breast cancer cells; IC₅₀ values <10 µM indicate therapeutic potential .

Q. Mechanistic Studies :

  • Radical Trapping : Assess nitroxide/nitrone derivatives (e.g., spiro[pyrrolidine-2,2'-adamantane] nitrones) for antioxidant activity via DPPH radical scavenging .

Q. Data Interpretation :

  • Structure-Activity Relationships (SAR) : Nitrile groups enhance membrane permeability, while adamantane improves metabolic stability .

How do solvent systems and catalyst choices impact the regioselectivity in spirooxirane ring formation during synthesis?

Advanced Research Question

  • Polar Protic Solvents (e.g., Ethanol) : Favor oxirane ring closure via hydrogen bonding but may hydrolyze nitrile groups .
  • Lewis Acid Catalysts (e.g., ZnCl₂) : Promote electrophilic activation of carbonyl groups, directing spirocyclization at adamantane C2 .
  • Regioselectivity Control :
    • Steric Effects : Bulky substituents on adamantane hinder undesired dimerization.
    • Temperature Gradients : Slow heating (5°C/min) reduces kinetic byproducts .

Case Study :
Using Fe₃O₄@SiO₂-L-tryptophan, regioselectivity for spiro[indene-2,2'-naphthalene]-4'-carbonitrile reached >90% due to chiral induction .

What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Advanced Research Question

  • Multinuclear NMR :
    • ¹³C NMR : Differentiates nitrile (δ ~115–120 ppm) vs. carbonyl (δ ~170–190 ppm) signals .
    • ²D HSQC/TOCSY : Assigns adamantane proton environments (δ 1.5–2.5 ppm) .
  • Computational Validation :
    • DFT Calculations : Compare experimental vs. calculated chemical shifts (RMSD <0.5 ppm acceptable) .
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of -CN group) .

Conflict Resolution Example :
Discrepancies in NOE correlations for spiro junction protons were resolved via X-ray data, confirming axial-equatorial stereochemistry .

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